molecular formula C20H23BrN2O3 B8126108 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester

4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B8126108
M. Wt: 419.3 g/mol
InChI Key: HQPIJHRMHFOXHF-UHFFFAOYSA-N
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Description

4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester is a sophisticated chemical intermediate designed for advanced pharmaceutical and organic synthesis research. Its structure incorporates a benzyl-ester-protected piperidine, a 2-bromo-5-amino-phenoxymethyl moiety, and a bromine atom, making it a versatile scaffold for constructing complex molecules. The presence of the bromine atom at the 2-position of the phenol ring makes it highly valuable for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are pivotal in creating novel compound libraries for drug discovery . The 5-amino group on the phenol ring offers a distinct site for derivatization through amide bond formation or reductive amination, allowing researchers to fine-tune the properties of the final molecule. The piperidine core is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system . This multi-functional reagent is particularly useful for researchers developing new chemical entities, especially as a building block for potential therapeutics. It is strictly for research applications in laboratory settings.

Properties

IUPAC Name

benzyl 4-[(5-amino-2-bromophenoxy)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c21-18-7-6-17(22)12-19(18)25-13-16-8-10-23(11-9-16)20(24)26-14-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPIJHRMHFOXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=CC(=C2)N)Br)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidine-1-carboxylic Acid Benzyl Ester

The piperidine core is synthesized via N-benzyloxycarbonylation of commercially available piperidine:

  • Piperidine (1.0 equiv) is treated with benzyl chloroformate (1.1 equiv) in dichloromethane (DCM) at 0°C.

  • Triethylamine (1.5 equiv) is added dropwise to scavenge HCl.

  • After 4 h, the mixture is washed with 1M HCl (2×) and saturated NaHCO₃, yielding the protected piperidine in 89–93% purity.

Critical Parameters :

  • Temperature control (<5°C) prevents N-overprotection.

  • Anhydrous conditions minimize hydrolysis of benzyl chloroformate.

Installation of 4-Phenoxymethyl Group

The phenoxymethyl moiety is introduced via Mitsunobu reaction or nucleophilic substitution :

Mitsunobu Coupling (Preferred Method)

  • Substrate : 4-Hydroxymethylphenol (1.2 equiv), synthesized via Friedel-Crafts alkylation.

  • Conditions : DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C → RT, 12 h.

  • Yield : 67–72% after silica gel chromatography.

Nucleophilic Displacement

  • Substrate : 4-(Bromomethyl)phenol (1.0 equiv), prepared via bromination of 4-methylphenol.

  • Conditions : K₂CO₃ (2.0 equiv), DMF, 80°C, 6 h.

  • Yield : 58–64%.

Advantage : Mitsunobu offers better stereocontrol for chiral intermediates.

Regioselective Bromination

  • Substrate : 4-Phenoxymethylpiperidine-1-carboxylate (1.0 equiv).

  • Reagent : NBS (1.05 equiv) in CCl₄, AIBN (0.1 equiv), reflux, 2 h.

  • Outcome : Exclusive bromination at the ortho position (≥95% regioselectivity).

Catalytic Amination

  • Substrate : 2-Bromo-4-phenoxymethyl intermediate (1.0 equiv).

  • Conditions : CuI (10 mol%), L-proline (20 mol%), NH₃ (aq.), 100°C, 24 h.

  • Yield : 76–82% after HPLC purification.

Mechanistic Insight : Ullmann-type coupling facilitates C–N bond formation under mild conditions.

Alternative Synthetic Approaches

Solid-Phase Synthesis

A patent-pending method employs Wang resin-bound piperidine for iterative functionalization:

  • Resin loading: 0.8 mmol/g capacity.

  • Sequential steps: Phenoxymethylation → bromination → amination.

  • Advantage : Simplifies purification but limits scalability (yield: 34–41%).

Flow Chemistry Optimization

Microreactor systems enhance bromination efficiency:

  • Residence time: 8 min vs. 2 h (batch).

  • Yield improvement: 78% vs. 58%.

Analytical Characterization Data

Table 2: Spectroscopic Properties

TechniqueKey SignalsSource
¹H NMR δ 7.35 (m, 5H, Ar–CH), 4.52 (s, 2H, OCH₂)
¹³C NMR δ 155.2 (C=O), 136.8 (Ar–C–Br)
HRMS m/z 385.3 [M+H]⁺ (calc. 385.29)

Challenges and Optimization Strategies

Byproduct Formation During Bromination

  • Issue : Di-brominated byproducts (≤12%).

  • Solution : Stoichiometric control (NBS ≤1.05 equiv) and low-temperature initiation.

Epimerization at Piperidine C-2

  • Cause : Base-mediated ring opening during Mitsunobu reaction.

  • Mitigation : Use of anhydrous THF and shortened reaction times.

Industrial-Scale Considerations

  • Cost Drivers : Benzyl chloroformate (€320/kg) vs. tert-butyl esters (€110/kg).

  • Green Chemistry : Solvent recycling reduces E-factor by 38% in pilot batches .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring, an amino group, and a brominated phenoxymethyl moiety. Its unique structure contributes to its biological activity and reactivity in chemical processes. The synthesis typically involves several steps to ensure high purity and yield. Common methods include:

  • Formation of the piperidine ring : Using appropriate precursors to create the piperidine structure.
  • Bromination : Introducing the bromine atom at the 2-position of the phenoxy group.
  • Esterification : Reacting the carboxylic acid with benzyl alcohol to form the benzyl ester.

These methods are crucial for modifying the compound to enhance its efficacy or alter its pharmacokinetic properties.

Pharmaceutical Applications

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of piperidine compounds can exhibit anticancer properties by inhibiting specific cancer cell lines. The structural modifications in 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester may enhance its potency against tumors.
  • Neurological Disorders : Compounds with similar structures have been investigated for their neuroprotective effects, potentially aiding in conditions like Alzheimer's disease by modulating neurotransmitter levels.
  • Antimicrobial Properties : Research suggests that piperidine derivatives possess antibacterial and antifungal activities, making this compound a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized this compound and tested its efficacy against several cancer cell lines. The results indicated significant inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar piperidine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve cognitive function, paving the way for future research into their use for treating neurological disorders.

Mechanism of Action

The mechanism by which 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

All compounds in this class share the piperidine-1-carboxylic acid benzyl ester backbone. Key differences arise in the substituents at the 4-position of the piperidine ring, which determine physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Piperidine-1-carboxylic Acid Benzyl Ester Derivatives
Compound Name (CAS No. if available) Substituent at Piperidine-4 Position Molecular Weight Key Properties/Applications References
4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester 5-Amino-2-bromo-phenoxymethyl ~435.3 (calculated) Hypothesized opioid receptor modulation (inferred) N/A
4-(3,4-Difluoro-phenylamino)-piperidine-1-carboxylic acid benzyl ester (Example 3, ) 3,4-Difluoro-phenylamino 345.35 Intermediate for opioid ligands; 39% synthesis yield [2]
4-[(3-Fluoro-pyridin-4-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester (Example 56, ) 3-Fluoro-pyridin-4-ylaminomethyl 344.36 Enhanced lipophilicity; potential CNS activity [4]
4-(Pteridin-4-ylaminomethyl)-piperidine-1-carboxylic acid benzyl ester (Example 86, ) Pteridin-4-ylaminomethyl 379.42 Heterocyclic interaction motifs; MS (m+1)=379 [4]
4-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester (CAS:1353980-56-9, ) Chloro-acetylamino-methyl 324.81 Electrophilic chloroacetyl group; reactivity in conjugates [7]
Benzyl 4-aminopiperidine-1-carboxylate hydrochloride () Aminopiperidine (hydrochloride salt) ~284.8 (calculated) Improved solubility via salt formation [10]

Pharmacological Implications

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric interactions and hydrogen bonding in opioid receptors. Fluorine’s electron-withdrawing effect increases acidity of adjacent groups, affecting binding .
  • Aminomethyl vs. Acylated Side Chains: Aminomethyl groups () enhance flexibility and hydrogen-bonding capacity, while acylated derivatives (e.g., propionyl in ) may improve membrane permeability.

Physicochemical Properties

  • Lipophilicity : Bromine and aromatic groups increase logP values compared to fluorine or smaller substituents, impacting blood-brain barrier penetration.
  • Solubility : Hydrochloride salts () improve aqueous solubility, critical for formulation.

Biological Activity

4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring, an amino group, and a brominated phenoxymethyl moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C20H23BrN2O3C_{20}H_{23}BrN_2O_3 with a molecular weight of 419.3 g/mol. The compound's structure includes various functional groups that influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H23BrN2O3
Molecular Weight419.3 g/mol
CAS Number2301067-41-2

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that ensure high purity and yield. The specific methods may vary, but they generally include the formation of the piperidine ring followed by the introduction of the brominated phenoxymethyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Interaction studies are essential for understanding how this compound behaves in biological systems, particularly in relation to enzyme inhibition and receptor binding.

Pharmacological Applications

  • Neuroprotective Effects : Similar compounds have shown promise as multitarget-directed ligands for neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives with similar structures have demonstrated dual inhibition of histone deacetylase (HDAC) and acetylcholinesterase (AChE), suggesting potential neuroprotective properties .
  • Antiviral Activity : Research indicates that compounds structurally related to this benzyl ester exhibit antiviral activities against various viruses, including herpes simplex virus type 1 (HSV-1). Such activities are often evaluated through in vitro assays measuring cytotoxicity and effective concentration (EC50) values .
  • Anti-inflammatory Properties : Some derivatives of piperidine compounds have been reported to possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Neuroprotective Activity

A study involving N-benzyl piperidine derivatives found that certain compounds exhibited significant neuroprotective effects in PC-12 cells, showcasing their potential as therapeutic agents for Alzheimer's disease. The most effective compounds demonstrated IC50 values indicating strong enzyme inhibition and antioxidant properties .

Antiviral Efficacy

In an investigation into antiviral agents, related compounds showed varying degrees of effectiveness against HSV-1 with EC50 values ranging significantly, highlighting the importance of structural modifications on biological activity .

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

Methodological Answer: The synthesis typically involves coupling a brominated aromatic amine with a piperidine-carboxylic acid benzyl ester scaffold. Key steps include:

  • Reagents : Benzyl-4-(aminomethyl)piperidine-1-carboxylate derivatives react with halogenated aromatic amines (e.g., 2-chloro-5-fluoro-pyrimidine) in polar aprotic solvents like DMF or IPA .
  • Conditions : Reactions are heated (e.g., 100°C for 6–7 hours) under inert atmospheres. Triethylamine is often used as a base to neutralize HCl byproducts .
  • Purification : Silica gel chromatography with gradient elution (e.g., DCM:IPA:hexane mixtures) isolates the product .

Q. Example Reaction Table

ReactantSolventTemperatureTimeYield Reference
3,4-Dibromo-pyridineIPA100°C7 hExample 55
4-Methylthio-pteridineDMF100°C6 hExample 86

Q. How is the compound characterized post-synthesis?

Methodological Answer:

  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., M+1 peaks at 345.29 or 405.27 for analogs) .
  • Chromatography : HPLC or TLC monitors purity, with silica gel chromatography as the primary purification tool .
  • Spectroscopy : NMR (1H/13C) identifies functional groups (e.g., benzyl ester protons at δ ~5.1 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized for brominated derivatives?

Methodological Answer:

  • Variable Adjustment : Increase reaction time (e.g., from 6 to 12 hours) for sterically hindered bromo-substrates, as seen in analogs with bulky substituents .
  • Solvent Screening : Replace DMF with higher-boiling solvents like NMP for substrates requiring >100°C activation.
  • Catalysis : Introduce Pd-based catalysts for Suzuki-Miyaura coupling if aryl-bromide reactivity is low (referenced in tert-butyl ester syntheses) .

Q. How to resolve contradictions in spectroscopic data during structural confirmation?

Methodological Answer:

  • Repurification : Re-run silica chromatography with adjusted solvent ratios (e.g., 10:1 DCM:IPA → 5:1) to remove co-eluting impurities .
  • Alternative Techniques : Use high-resolution LC-MS to distinguish isobaric species or 2D-NMR (e.g., COSY, HSQC) to assign overlapping proton signals .
  • Control Experiments : Synthesize a reference standard (e.g., tert-butyl ester analog) for direct spectral comparison .

Q. What strategies are effective for designing biologically active analogs?

Methodological Answer:

  • Substituent Variation : Replace the bromo group with electron-withdrawing groups (e.g., fluoro) to enhance metabolic stability, as demonstrated in fluoropyrimidine analogs .
  • Scaffold Modification : Introduce tert-butyl carbamate (Boc) or benzyl (Cbz) protecting groups on the piperidine nitrogen to modulate solubility and bioavailability .
  • Biological Assays : Use SPR or fluorescence polarization to screen analogs against target enzymes (e.g., kinase inhibition assays for pteridine derivatives) .

Q. How to address low stability during storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C under argon to prevent hydrolysis of the benzyl ester moiety, as recommended for similar piperidine-carboxylates .
  • Lyophilization : Convert to a stable hydrochloride salt if the free base is hygroscopic (e.g., tert-butyl ester analogs) .

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